2-Chloro-6-methoxymethylaniline

Catalog No.
S8649447
CAS No.
M.F
C8H10ClNO
M. Wt
171.62 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-methoxymethylaniline

Product Name

2-Chloro-6-methoxymethylaniline

IUPAC Name

2-chloro-6-(methoxymethyl)aniline

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H10ClNO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5,10H2,1H3

InChI Key

NTYVOXXEOYJJTF-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC=C1)Cl)N

2-Chloro-6-methoxymethylaniline is an organic compound with the molecular formula C7H8ClNC_7H_8ClN. It belongs to the class of aromatic amines and is characterized by the presence of a chlorine atom and a methoxymethyl group attached to a methylaniline structure. The compound is known for its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

The chemical behavior of 2-chloro-6-methoxymethylaniline is influenced by its functional groups. Common reactions include:

  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the chlorine atom can be replaced by other electrophiles under suitable conditions.
  • Nucleophilic Substitution: The chlorine atom can also participate in nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Reduction Reactions: The compound can be reduced to form other amines, which may have different biological activities or applications.

Various methods have been developed for synthesizing 2-chloro-6-methoxymethylaniline:

  • Methylation of 2-Chloroaniline: This method involves treating 2-chloroaniline with methylating agents like methyl bromide in the presence of a base, yielding 2-chloro-6-methoxymethylaniline with moderate yields (approximately 65.9%) .
  • One-Pot Diazotization Method: A more efficient synthesis route utilizes 3-chloro-5-methyl-4-nitroaniline as a starting material. This method involves diazotization followed by hypophosphorous acid reduction and iron powder reduction, achieving yields over 80% .
  • Chlorination Reactions: Alternative methods involve chlorination using sodium chlorate and concentrated hydrochloric acid, although this method may result in lower yields due to its complexity .

These synthesis methods highlight the compound's accessibility and potential for large-scale production.

2-Chloro-6-methoxymethylaniline serves several important applications:

  • Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases or cancer.
  • Agrochemicals: The compound may be utilized in formulating pesticides or herbicides due to its biological activity.
  • Dyes and Pigments: Its chemical structure allows it to be used as a precursor in dye manufacturing processes.

Studies on the interactions of 2-chloro-6-methoxymethylaniline with biological systems are essential for understanding its safety and efficacy:

  • Enzyme Inhibition: The compound has been noted for its potential to inhibit certain cytochrome P450 enzymes, which play crucial roles in drug metabolism .
  • Toxicological Profiles: Research indicates that while it has useful properties, there are considerations regarding its toxicity and environmental impact that must be addressed during application .

Several compounds share structural similarities with 2-chloro-6-methoxymethylaniline. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Score
2-(Aminomethyl)-4-chloroanilineC8H10ClN0.86
5-Chloro-4-methylbenzene-1,3-diamineC7H9ClN0.87
2-Chloro-4,6-dimethoxyanilineC9H10ClN2O20.90

These compounds exhibit varying degrees of similarity based on their structural features, which can influence their chemical reactivity and biological activity.

Molecular Architecture

The core structure of 2-chloro-6-methoxymethylaniline consists of a benzene ring substituted with three functional groups:

  • Amine (-NH2) at position C1
  • Chlorine (-Cl) at position C2
  • Methoxymethyl (-OCH2CH3) at position C6

The molecular formula is C8H10ClNO, with a molecular weight of 171.62 g/mol. The methoxymethyl group introduces steric bulk and electron-donating effects, influencing the compound’s solubility and reactivity.

Nomenclature and Synonyms

Systematic IUPAC naming follows positional numbering based on the amine as the principal functional group:

  • Preferred IUPAC Name: 2-Chloro-6-(methoxymethyl)aniline
  • Common Synonyms:
    • 2-Chloro-3-(methoxymethyl)aniline (positional isomer)
    • 6-Chloro-2-methoxymethylbenzenamine
    • Benzenamine, 2-chloro-6-(methoxymethyl)-

Registries such as PubChem and ChemicalBook list variants under CAS 120100-10-9, though discrepancies in substituent positioning necessitate careful verification.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

171.0450916 g/mol

Monoisotopic Mass

171.0450916 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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